molecular formula C20H25BrN2O2 B12301584 Quinine (Hydrobromide)

Quinine (Hydrobromide)

Cat. No.: B12301584
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-UHFFFAOYSA-N
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Description

Quinine (Hydrobromide) is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial drug and is known for its bitter taste, which is also utilized in tonic water. Quinine (Hydrobromide) is used in various medical applications, particularly for its antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine is typically extracted from the bark of the cinchona tree. The extraction process involves using an organic solvent to isolate the alkaloids from the bark. The alkaloids are then precipitated out from the acidified aqueous layer by adjusting the pH using sodium hydroxide solution. The precipitate undergoes water purification, and quinine hydrochloride is crystallized at ambient temperature .

Industrial Production Methods: Industrial production of quinine involves large-scale extraction from cinchona bark. The bark is dried, powdered, and subjected to solvent extraction. The extracted alkaloids are then converted into various salt forms, including quinine (Hydrobromide), through crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions: Quinine (Hydrobromide) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Quinine can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various quinoline derivatives, which are used in the synthesis of other pharmaceutical compounds .

Scientific Research Applications

Quinine (Hydrobromide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinine involves its interference with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuoles, where it inhibits the biocrystallization of hemozoin, leading to the accumulation of cytotoxic heme, which ultimately kills the parasite .

Comparison with Similar Compounds

    Quinidine: Another cinchona alkaloid with similar antimalarial properties but also used as an antiarrhythmic agent.

    Chloroquine: A synthetic derivative with a similar mechanism of action but different pharmacokinetics.

    Primaquine: Another antimalarial drug that targets different stages of the malaria parasite’s life cycle.

Uniqueness: Quinine (Hydrobromide) is unique due to its historical significance and its dual role as both a therapeutic agent and a flavoring compound. Its slow development of resistance compared to other antimalarials also highlights its continued relevance in medical treatments .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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